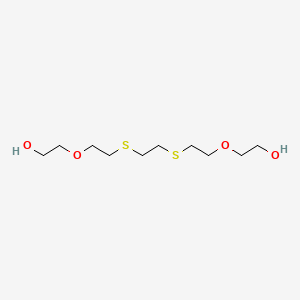![molecular formula C9H16O2S2 B14501657 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane CAS No. 64273-34-3](/img/structure/B14501657.png)
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is an organic compound that features both dithiane and dioxolane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Applications De Recherche Scientifique
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a useful intermediate in organic synthesis . The dioxolane ring provides additional stability and reactivity, allowing for diverse chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that contain only one of these groups .
Propriétés
Numéro CAS |
64273-34-3 |
|---|---|
Formule moléculaire |
C9H16O2S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-ylmethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2S2/c1-9(10-3-4-11-9)7-8-12-5-2-6-13-8/h8H,2-7H2,1H3 |
Clé InChI |
HFFLTEIUUSCUOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CC2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


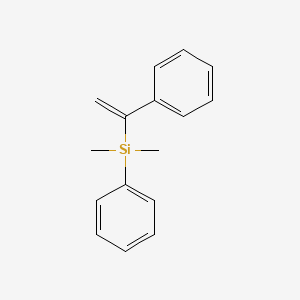

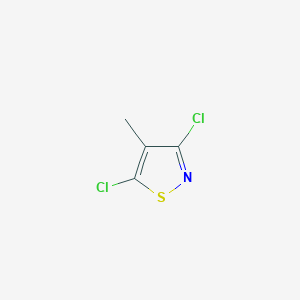
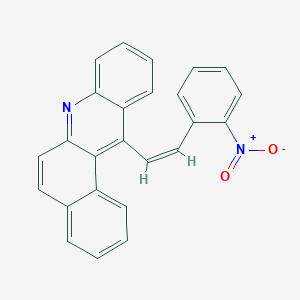


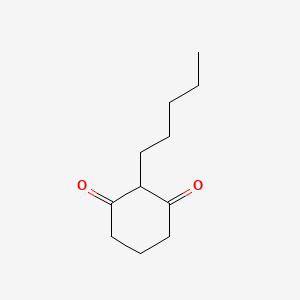
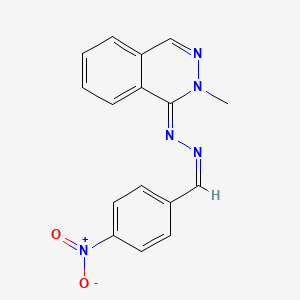
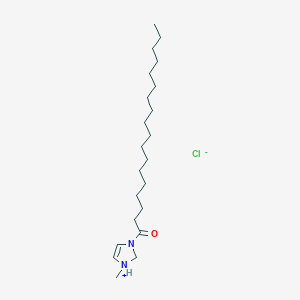

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
